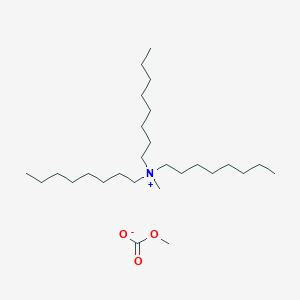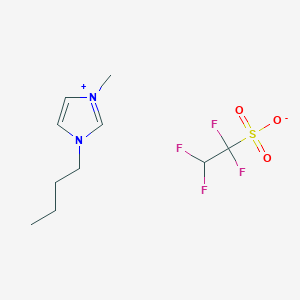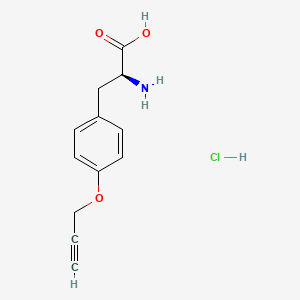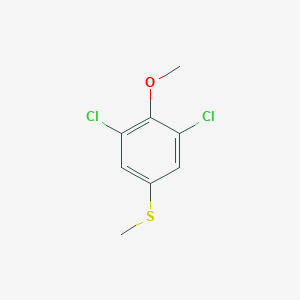
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Overview
Description
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene, also known as 3-BrDCF-5TFMB, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellowish solid that is soluble in organic solvents and has a molecular weight of 241.9 g/mol. 3-BrDCF-5TFMB is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material in the synthesis of other fluorinated compounds. It is also used as a fluorescent probe for the detection of nitric oxide in biological systems.
Scientific Research Applications
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB is widely used in the scientific research field due to its versatile applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material in the synthesis of other fluorinated compounds. It can also be used as an analytical reagent for the determination of nitric oxide in biological systems. It is also used as a fluorescent probe for the detection of nitric oxide in biological systems.
Mechanism of Action
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB is an organofluorine compound that acts as a fluorophore in the presence of nitric oxide (NO). When NO binds to the fluorophore, a fluorescence enhancement is observed. This fluorescence enhancement can be used to detect and measure NO levels in biological systems.
Biochemical and Physiological Effects
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB is not known to have any direct biochemical or physiological effects. However, it can be used to detect and measure nitric oxide levels in biological systems, which can have a variety of effects on the body. Nitric oxide is a signaling molecule that is involved in a variety of physiological processes, including vasodilation, immune system function, and neurotransmission.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB as a fluorescent probe for the detection of nitric oxide in biological systems is its high sensitivity and selectivity. It is also relatively easy to synthesize and is relatively inexpensive. However, it is not as sensitive or selective as other fluorescent probes, and it can be difficult to remove from the sample.
Future Directions
There are many potential future directions for research involving 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB. These include further studies on its use as a fluorescent probe for the detection of nitric oxide in biological systems, as well as its use as a reagent in organic synthesis and as a catalyst in polymerization reactions. Other potential avenues of research include its use in the synthesis of other fluorinated compounds, and its potential applications in drug discovery and development.
Synthesis Methods
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzeneB can be synthesized from 2,4-dichlorobenzene and 3-bromo-1-fluoro-5-(trifluoromethyl)benzene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of 100-150°C. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is complete within 4-5 hours. The product is then purified by column chromatography or recrystallization and then dried under vacuum.
properties
IUPAC Name |
3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrCl2F4/c8-4-5(9)2(7(12,13)14)1-3(11)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLJKWUXDQTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrCl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202552 | |
| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112290-05-8 | |
| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112290-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)










